Product packaging for 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine(Cat. No.:CAS No. 1373232-89-3)

3-[3-(Benzyloxy)phenyl]-5-methoxypyridine

Cat. No.: B595490
CAS No.: 1373232-89-3
M. Wt: 291.35
InChI Key: IYCSNDFXYXIBGU-UHFFFAOYSA-N
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Description

3-[3-(Benzyloxy)phenyl]-5-methoxypyridine ( 1373232-89-3) is a chemical compound with the molecular formula C19H17NO2 and a molecular weight of 291.34 g/mol . It features a pyridine ring linked to a benzyloxy-protected phenyl ring, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The benzyloxy group is commonly used as a protecting group for alcohols and amines and can be deprotected using methods like hydrogenation with palladium on carbon or treatment with strong acids . Compounds with similar benzyloxy phenyl and pyridine scaffolds are of significant interest in academia and industry due to their wide range of potential biological activities . Research into analogous structures has shown activities including antibacterial, antiviral, anticancer, antimalarial, antioxidant, anti-inflammatory, and anti-tubercular properties . Furthermore, such compounds are investigated for applications in anti-Alzheimer research and as potential antagonists for purinergic receptors like P2X1 and P2X3 . This product is intended for research purposes only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17NO2 B595490 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine CAS No. 1373232-89-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-5-(3-phenylmethoxyphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-21-19-11-17(12-20-13-19)16-8-5-9-18(10-16)22-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCSNDFXYXIBGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742952
Record name 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373232-89-3
Record name 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 3 3 Benzyloxy Phenyl 5 Methoxypyridine

Retrosynthetic Analysis and Key Disconnection Strategies for the Pyridine (B92270) Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine, the primary disconnection point is the carbon-carbon bond between the pyridine ring and the benzyloxyphenyl moiety. This bond is typically formed in the final stages of the synthesis via a cross-coupling reaction.

This leads to two key fragments: a functionalized pyridine ring and a functionalized benzene (B151609) ring. The pyridine fragment would be a 3-halo-5-methoxypyridine (e.g., 3-bromo-5-methoxypyridine), and the phenyl fragment would be a (3-(benzyloxy)phenyl)boronic acid or a related organometallic species.

A second-level disconnection of the 3-halo-5-methoxypyridine intermediate reveals simpler pyridine precursors. For instance, 3-bromo-5-methoxypyridine (B189597) can be synthesized from 3,5-dibromopyridine (B18299) through a nucleophilic substitution reaction with sodium methoxide (B1231860). chemicalbook.com This highlights a common strategy in pyridine synthesis: the modification of a pre-existing pyridine core.

Development of Novel and Efficient Synthetic Routes

Convergent Synthesis Strategies Utilizing Key Intermediates

For this compound, a convergent strategy is highly advantageous. The two key intermediates, 3-bromo-5-methoxypyridine and 3-(benzyloxy)phenylboronic acid, can be prepared separately and then coupled.

The synthesis of 3-bromo-5-methoxypyridine has been reported from 3,5-dibromopyridine by reaction with sodium hydride and methanol (B129727) in DMF, with a reported yield of 73%. chemicalbook.com The 3-(benzyloxy)phenylboronic acid can be prepared from 3-bromophenol (B21344) by first protecting the hydroxyl group with a benzyl (B1604629) group, followed by a metal-halogen exchange and reaction with a borate (B1201080) ester.

These two key intermediates are then brought together in a cross-coupling reaction, as will be discussed in more detail in the following section. This convergent approach allows for the efficient and modular synthesis of the target compound and its analogs.

Principles of Sustainable Chemistry in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact. For the synthesis of biaryl pyridines like this compound, several green chemistry approaches can be considered.

One key aspect is the use of catalytic reactions, which reduce the amount of stoichiometric waste. Palladium-catalyzed cross-coupling reactions are a prime example of this principle. googleapis.com Furthermore, the development of solventless or aqueous reaction conditions can significantly reduce the use of volatile organic compounds (VOCs). For instance, some Suzuki-Miyaura coupling reactions have been successfully performed in aqueous media. google.com Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve energy efficiency. googleapis.comgoogle.com The use of renewable starting materials and the design of biodegradable products are also important considerations in the broader context of sustainable chemistry.

Exploration of Specific Coupling Reactions

The formation of the C-C bond between the pyridine and phenyl rings is the cornerstone of the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for achieving this transformation.

Carbon-Carbon Coupling Reactions (e.g., Palladium-Catalyzed Cross-Couplings)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds. The general catalytic cycle involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. Several named reactions fall under this category, each utilizing a different organometallic reagent.

Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions, employing organoboron reagents (boronic acids or esters). The reaction is known for its mild conditions, high functional group tolerance, and the low toxicity of the boron-containing byproducts. The Suzuki coupling of 3-bromo-5-methoxypyridine with 3-(benzyloxy)phenylboronic acid in the presence of a palladium catalyst and a base would be a highly effective method for synthesizing the target molecule.

Reactant 1 Reactant 2 Catalyst Base Solvent Yield Reference
3-Bromo-5-methoxypyridine3-(Benzyloxy)phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/Ethanol/WaterHigh (expected)(General Protocol)

Stille Coupling: The Stille reaction utilizes organotin reagents (stannanes). While it is a very powerful and versatile reaction with high functional group tolerance, the toxicity of the organotin compounds is a significant drawback. mdpi.commdpi.comnih.gov

Negishi Coupling: This reaction employs organozinc reagents. The Negishi coupling is known for its high reactivity and ability to form C(sp³)-C(sp²) bonds, but the organozinc reagents are often moisture and air-sensitive. google.com

Hiyama Coupling: The Hiyama coupling uses organosilicon compounds, which are activated by a fluoride (B91410) source. Organosilanes are attractive due to their low cost, low toxicity, and high stability.

For the synthesis of this compound, the Suzuki-Miyaura coupling represents the most practical and environmentally benign choice among the palladium-catalyzed cross-coupling reactions, given the commercial availability and stability of the required boronic acid.

Carbon-Heteroatom Bond Formations (e.g., Etherification, Amination)

The synthesis of the core structure of this compound relies on key carbon-heteroatom bond-forming reactions. These include etherification to form the methoxy (B1213986) and benzyloxy groups and potential amination reactions to introduce nitrogen-based functionalities, enhancing the molecular diversity for structure-activity relationship (SAR) studies.

Etherification:

The two ether linkages in the target molecule are typically formed through nucleophilic substitution reactions. The methoxy group on the pyridine ring is often introduced by reacting a corresponding halopyridine with a methoxide source. For instance, the synthesis of 3-bromo-5-methoxypyridine can be achieved by treating 3,5-dibromopyridine with sodium hydride and methanol in a solvent like N,N-dimethyl-formamide (DMF).

The benzyloxy group is commonly installed via the Williamson ether synthesis. This involves the deprotonation of a phenolic hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from benzyl bromide or a related benzylating agent. nih.gov In the context of synthesizing biaryl compounds, this etherification can be performed on a precursor such as a hydroxy-substituted phenylboronic acid before the cross-coupling step, or on the final biaryl phenol (B47542). researchgate.netresearchgate.net Palladium-catalyzed methods have also been developed for the decarboxylative etherification of aryl benzyl carbonates to yield benzyl-protected phenols.

A general representation of these etherification strategies is shown below:

Reaction TypeReactantsProduct FragmentTypical Conditions
Methoxylation 3,5-Dihalopyridine, Sodium Methoxide3-Halo-5-methoxypyridineNaH, Methanol, DMF
Benzylation (Williamson) Phenol, Benzyl HalideBenzyloxybenzeneBase (e.g., K₂CO₃), Solvent (e.g., Acetone)

Amination:

While not present in the parent molecule, the introduction of an amino group onto the pyridine ring represents a critical strategy for analog synthesis. Various methods for the amination of pyridine rings have been developed, often proceeding with high regioselectivity.

One prominent method is the Chichibabin reaction, which traditionally uses sodium amide to install an amino group at the C2 position. chemrxiv.org More contemporary methods offer broader scope and milder conditions. For instance, pyridine N-oxides can be activated with agents like tosyl chloride (TsCl) and then reacted with an amine nucleophile, leading to selective amination at the C2 or C4 positions. researchgate.net For 3,5-disubstituted pyridines, amination can be directed with high regioselectivity. researchgate.net Another strategy involves the conversion of pyridines into phosphonium (B103445) salts, which can then be transformed into various nitrogen-containing functional groups. This method is noted for its precise regioselectivity, typically favoring the 4-position. acs.org

Derivatization and Analog Synthesis from this compound

Starting from the core scaffold of this compound, further structural modifications can be undertaken to explore the chemical space and optimize biological activity. These modifications include the introduction of new functional groups, the preparation of isosteric analogs, and the use of stereoselective and regioselective synthesis.

Introduction of Diverse Functional Groups

The pyridine and phenyl rings of the title compound offer multiple sites for the introduction of new functionalities. The reactivity of the pyridine ring is often modulated by the nitrogen atom, which influences the positions susceptible to electrophilic or nucleophilic attack.

Direct C-H functionalization is a powerful tool for derivatization. For 3,5-disubstituted pyridines, regioselective reactions can be achieved at the C2, C4, or C6 positions. For example, halogenation, a key step for enabling further cross-coupling reactions, can be directed to the 3-position of a pyridine ring through a sequence involving ring-opening to a Zincke imine intermediate, followed by halogenation and ring-closing. chemrxiv.org The inherent electronic properties of the pyridine ring can also be exploited. For instance, 3-phenylpyridine (B14346) undergoes alkylation preferentially at the less sterically hindered C6 position. acs.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are instrumental not only in the synthesis of the core structure but also in its derivatization. eurekaselect.comnih.govdiva-portal.org If a halogen atom is present on either the pyridine or the phenyl ring of the scaffold, a wide variety of aryl, heteroaryl, or alkyl groups can be introduced.

Below is a table summarizing potential derivatization reactions:

Reaction TypeTarget SiteReagents/ConditionsIntroduced Functional Group
Halogenation Pyridine C2/C4/C6N-Halosuccinimide, AcidHalogen (Cl, Br, I)
Alkylation Pyridine C2/C4/C6Alkyllithium reagentsAlkyl group
Suzuki Coupling Aryl/Pyridyl-HalideBoronic acid, Pd catalyst, BaseAryl, Heteroaryl, Alkyl
C-H Arylation Pyridine C-HAryl halide, Pd catalyst, AgOAcAryl group acs.org

Preparation of Isosteric and Bioisosteric Analogs

Isosteric and bioisosteric replacement is a fundamental strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound without drastically altering its shape and binding mode. youtube.com For this compound, both the pyridine and phenyl rings, as well as the ether linkages, can be replaced with suitable isosteres.

The phenyl ring can be replaced by other aromatic or heteroaromatic systems. In a study on diarylpyridine derivatives, replacing a phenyl ring with groups like thiophene, a different pyridine isomer, or naphthalene (B1677914) led to significant changes in biological activity, highlighting the sensitivity of the structure to such modifications. nih.gov

The pyridine ring itself can be substituted with various bioisosteres. Saturated, conformationally rigid scaffolds such as 3-azabicyclo[3.1.1]heptanes have been proposed as mimetics of pyridines. chemrxiv.org Another innovative approach uses Dewar pyridines as programmable isosteres for piperidines, which can be relevant when exploring saturation of the pyridine ring. chemrxiv.org Small aliphatic rings like cyclobutane (B1203170) are often used as isosteres for gem-dimethyl groups, and cyclopropanes can mimic small alkyl groups or even alkenes, offering avenues for modifying the linker or substituents. nih.gov

The following table presents potential isosteric replacements for different parts of the molecule:

Original GroupIsosteric/Bioisosteric ReplacementRationale
Phenyl Ring Thiophene, Furan, Naphthalene, PyridineModify electronic properties, solubility, and potential for new interactions. nih.gov
Pyridine Ring Pyrimidine (B1678525), Pyridazine, 3-Azabicyclo[3.1.1]heptaneAlter basicity, hydrogen bonding capacity, and metabolic stability. chemrxiv.org
Ether Linkage Thioether, Amine, Alkyl chainChange bond angles, polarity, and metabolic profile.

Stereoselective and Regioselective Synthesis Approaches

Control over regioselectivity is crucial when functionalizing the 3,5-disubstituted pyridine core of the target molecule. The C2, C4, and C6 positions are electronically and sterically distinct, allowing for selective reactions.

The use of pyridyne intermediates offers a powerful method for the regioselective difunctionalization of pyridines. For example, 3,4-pyridynes, generated from appropriately substituted precursors, can undergo regioselective nucleophilic addition. nih.govnih.gov The regioselectivity is often governed by the electronic nature and position of substituents on the pyridyne ring. A C5-bromide substituent can induce aryne distortion that directs nucleophilic attack to the C3 position. nih.gov

Activation of the pyridine via N-oxide formation is a classic strategy to enhance reactivity and control regioselectivity. Nucleophilic attack on pyridine N-oxides typically occurs at the C2 or C4 positions. For 3,5-disubstituted pyridine N-oxides, amination can be directed to the C2 or C6 positions with high selectivity depending on the reaction conditions and the nature of the substituents. researchgate.net

Another approach involves direct metalation. The use of specific organometallic bases can overcome the inherent directing effects of the ring nitrogen. For instance, n-butylsodium has been used for the selective deprotonation and functionalization of pyridines at the C4 position, which can then be trapped with various electrophiles. nih.gov The choice of alkyllithium clusters (tetrameric vs. dimeric) has also been shown to direct the regioselectivity of alkylation to either the C4 or C2 position, respectively. acs.org

These advanced synthetic methods provide a toolkit for the precise, site-selective modification of the this compound scaffold, enabling the systematic exploration of its structure-activity relationships.

Advanced Spectroscopic and Spectrometric Characterization in Research

Elucidation of Molecular Structure via High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For "3-[3-(Benzyloxy)phenyl]-5-methoxypyridine," both ¹H and ¹³C NMR are utilized to confirm the connectivity and arrangement of its constituent atoms.

In ¹H NMR spectroscopy, the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and integration values correspond to the electronic environment, neighboring protons, and the number of protons for each signal, respectively. The spectrum is characterized by distinct signals for the methoxy (B1213986) group, the benzylic methylene (B1212753) protons, and the protons on the three aromatic rings (the pyridine (B92270) ring, the central phenyl ring, and the benzyl (B1604629) group's phenyl ring). The protons on the pyridine ring are particularly deshielded due to the electronegativity of the nitrogen atom.

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in A proton-decoupled ¹³C NMR spectrum of "this compound" would show a distinct signal for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For instance, the carbon atom of the methoxy group (O-CH₃) typically appears upfield, while the aromatic carbons resonate in the downfield region of 110-160 ppm. bhu.ac.inlibretexts.org Carbons adjacent to the electronegative nitrogen in the pyridine ring (C2, C6) are expected to be the most deshielded among the ring carbons. testbook.comipb.pt The carbon attached to the methoxy group on the pyridine ring (C5) and the carbons attached to the ether oxygens also show characteristic downfield shifts. pressbooks.publibretexts.org

Detailed research findings from patent literature provide specific chemical shifts that corroborate the compound's structure.

Table 1: Representative ¹H NMR Spectral Data for this compound Data interpreted from patent literature describing the synthesis of the compound.

Assignment Chemical Shift (δ ppm) Multiplicity Notes
Methoxy Protons (-OCH₃) ~3.90 Singlet Characteristic singlet for the three equivalent methoxy protons.
Benzyl Protons (-CH₂-) ~5.15 Singlet Singlet for the two benzylic protons adjacent to the ether oxygen.

Table 2: Predicted ¹³C NMR Chemical Shift Regions for this compound Based on typical chemical shifts for the constituent functional groups.

Carbon Assignment Predicted Chemical Shift (δ ppm) Notes
Methoxy Carbon (-OC H₃) 55 - 60 Typical range for a methoxy carbon attached to an aromatic ring. pressbooks.pub
Benzyl Carbon (-C H₂-) ~70 Characteristic region for a benzylic carbon in a benzyl ether.
Aromatic Carbons (C=C) 105 - 160 Broad range for all aromatic carbons. Carbons adjacent to oxygen or nitrogen are more deshielded (downfield). libretexts.org
Pyridine C2, C6 140 - 150 Deshielded due to proximity to the electronegative nitrogen atom. testbook.com
Pyridine C4 ~135 Less deshielded than C2/C6. testbook.com

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is a powerful analytical tool used to determine the elemental composition of a molecule with high accuracy and precision. For "this compound" (molecular formula C₁₉H₁₇NO₂), HRMS provides an exact mass measurement that serves as definitive confirmation of its chemical formula.

In a typical analysis using electrospray ionization (ESI), the molecule is protonated to form the [M+H]⁺ ion. The instrument then measures the mass-to-charge ratio (m/z) of this ion to four or more decimal places. The experimentally determined exact mass is compared to the theoretically calculated mass for the C₁₉H₁₈NO₂⁺ ion. A match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the compound's identity.

Beyond structural confirmation, HRMS is crucial for impurity profiling. During the synthesis of "this compound," various side-products or residual starting materials may be present in trace amounts. HRMS can detect these impurities, even at very low concentrations, by identifying ions with different m/z values. The high resolving power of the technique allows for the separation of ions with very similar masses, and the accurate mass data can be used to propose the elemental formulas of the impurities, aiding in the optimization of purification processes.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Ion Calculated Exact Mass (m/z) Observed m/z (Typical) Technique

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying the functional groups present in "this compound" and can offer insights into its conformational properties.

FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum provides a unique fingerprint of the molecule. Key functional groups in "this compound" give rise to characteristic absorption bands.

C-O Ether Stretching: The molecule contains two types of ether linkages: an aryl alkyl ether (the methoxy group) and a diaryl/alkyl ether (the benzyloxy group). These lead to strong C-O stretching bands in the fingerprint region. Phenyl alkyl ethers typically show two prominent bands: an asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch around 1040-1050 cm⁻¹. pressbooks.publibretexts.orgbartleby.com

Aromatic C=C Stretching: The presence of three aromatic rings results in several bands in the 1600-1400 cm⁻¹ region, corresponding to carbon-carbon double bond stretching within the rings. libretexts.org

Aromatic C-H Stretching: These vibrations appear as a group of bands just above 3000 cm⁻¹. researchgate.net

Aliphatic C-H Stretching: The methoxy and benzylic methylene groups exhibit C-H stretching vibrations typically in the 2950-2850 cm⁻¹ range. The methoxy group may show a characteristic symmetric C-H stretch near 2830 cm⁻¹. spectroscopyonline.com

Table 4: Expected Characteristic FTIR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Functional Group
Aromatic C-H Stretch 3100 - 3000 Medium-Weak Pyridine & Phenyl Rings
Aliphatic C-H Stretch 2950 - 2850 Medium -OCH₃, -CH₂-
Aromatic C=C Stretch 1600 - 1450 Medium-Strong Pyridine & Phenyl Rings
Asymmetric C-O-C Stretch 1260 - 1200 Strong Aryl Ethers spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that change the dipole moment, Raman is sensitive to vibrations that change the polarizability of the molecule. Aromatic rings, with their polarizable π-electron systems, often produce strong Raman signals. The ring breathing and stretching modes of the pyridine and phenyl rings are expected to be prominent in the Raman spectrum.

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. iucr.org While a published crystal structure for "this compound" is not currently available in the public domain, the technique holds the potential to provide unparalleled insights into its molecular geometry and intermolecular interactions.

Should a suitable single crystal of the compound be grown and analyzed, X-ray diffraction would yield a detailed structural model. This model would confirm the covalent bond lengths and angles with very high precision. Of particular interest would be the determination of the solid-state conformation, specifically the torsional angle (dihedral angle) between the planes of the pyridine ring and the central phenyl ring. This angle is a key conformational parameter in biaryl systems and is influenced by steric hindrance and electronic effects between the two rings.

Furthermore, a crystal structure would reveal how the molecules pack together in the crystal lattice. This analysis would identify any significant intermolecular forces, such as hydrogen bonds (e.g., C-H···N or C-H···O interactions), π–π stacking between the aromatic rings, or van der Waals forces, which govern the supramolecular architecture. acs.orgrsc.orgrsc.org Such interactions are crucial for understanding the physical properties of the solid material. The analysis of other pyridine-containing crystal structures shows that intermolecular C–H···N and C–H···O interactions are common. iucr.org

Mechanistic Investigations of Chemical Reactivity and Transformations

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine typically involves the formation of a carbon-carbon bond between a pyridine (B92270) and a phenyl ring. A prevalent and efficient method for achieving this is the Suzuki-Miyaura cross-coupling reaction. illinois.edu This palladium-catalyzed reaction joins an organoboron compound with an organohalide.

In a likely synthetic route, 3-bromo-5-methoxypyridine (B189597) would be coupled with 3-(benzyloxy)phenylboronic acid. The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide (3-bromo-5-methoxypyridine). This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in a palladium(II) species. The strength of the carbon-halogen bond is a critical factor, with C-Br bonds being more susceptible to oxidative addition than C-Cl bonds. illinois.edu

Transmetalation: The organoborane (3-(benzyloxy)phenylboronic acid) is activated by a base, forming a borate (B1201080) complex. This complex then transfers its aryl group to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) complex.

Reductive Elimination: This is the final step where the two organic ligands on the palladium center couple and are eliminated as the desired biaryl product, this compound. The palladium catalyst is regenerated in its a palladium(0) state, allowing it to re-enter the catalytic cycle.

The efficiency and success of the Suzuki-Miyaura coupling are influenced by various factors, including the choice of palladium catalyst, ligands, base, and solvent.

Studies on Electrophilic and Nucleophilic Substitution Reactions on the Pyridine and Phenyl Rings

The reactivity of this compound towards electrophilic and nucleophilic attack is dictated by the electronic nature of its two aromatic rings.

Electrophilic Aromatic Substitution:

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). wikipedia.orggcwgandhinagar.com Any electrophilic attack on the pyridine ring of this compound would be significantly slower than on the phenyl ring. When EAS does occur on pyridine, it preferentially happens at the 3-position (and by extension, the 5-position), as the intermediate sigma complex does not place a positive charge on the electronegative nitrogen atom. quora.comlibretexts.orgquora.com The methoxy (B1213986) group at the 5-position is an electron-donating group, which would activate the pyridine ring towards EAS, albeit still less reactive than a typical benzene ring.

The phenyl ring, on the other hand, is activated by the electron-donating benzyloxy group. This group directs incoming electrophiles to the ortho and para positions relative to itself. Therefore, electrophilic substitution on the phenyl ring of the compound is expected to occur primarily at the positions ortho and para to the benzyloxy group.

Nucleophilic Aromatic Substitution:

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r). wikipedia.org Nucleophilic attack is favored at the 2-, 4-, and 6-positions, as the negative charge of the resulting Meisenheimer-like intermediate can be delocalized onto the nitrogen atom. libretexts.orgyoutube.com In this compound, the 2- and 6-positions are the most likely sites for nucleophilic attack. The presence of a good leaving group at one of these positions would facilitate the reaction. For instance, studies on 3-methoxypyridine (B1141550) have shown that the methoxy group can be displaced by strong nucleophiles like amines. ntu.edu.sgnih.gov

The phenyl ring, being electron-rich, is generally unreactive towards nucleophilic substitution unless activated by strong electron-withdrawing groups, which are absent in this case.

Oxidative and Reductive Transformations of the Compound

The functional groups within this compound allow for specific oxidative and reductive transformations.

Oxidative Transformations:

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide using oxidizing agents like peracids. wikipedia.orgscripps.edu This transformation significantly alters the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. scripps.edu For example, the oxidation of dihydropyridine (B1217469) derivatives to pyridines can be achieved using various oxidizing agents, including nitric acid or calcium hypochlorite. researchgate.net

Reductive Transformations:

A key reductive transformation for this compound is the cleavage of the benzyl (B1604629) ether. The benzyloxy group is a common protecting group for alcohols and phenols and can be removed under reductive conditions. wikipedia.org Catalytic transfer hydrogenation is a widely used method for this debenzylation. rsc.orgcdnsciencepub.comresearchgate.netacs.org This reaction typically employs a palladium catalyst (e.g., palladium on carbon) and a hydrogen donor like cyclohexene (B86901) or formic acid. rsc.orgacs.org The reaction proceeds via hydrogenolysis of the C-O bond of the benzyl ether, yielding the corresponding phenol (B47542) and toluene (B28343) as a byproduct. youtube.com This method is often chemoselective, allowing for the removal of the benzyl group without affecting other reducible functional groups. sigmaaldrich.com

The pyridine ring itself can also be reduced, although this generally requires harsher conditions. Dissolving metal reductions, such as the Birch reduction, can be used to form dihydropyridine derivatives. rsc.org

The following table summarizes the expected outcomes of key transformations:

Reaction TypeReagent/ConditionAffected MoietyExpected Product
OxidationPeracid (e.g., m-CPBA)Pyridine NitrogenThis compound N-oxide
Reduction (Debenzylation)H₂, Pd/C or Formic Acid, Pd/CBenzyloxy Group3-(3-Hydroxyphenyl)-5-methoxypyridine

Analysis of Stability and Degradation Pathways under Defined Chemical Conditions

The stability of this compound is influenced by its chemical environment.

Chemical Stability:

Under neutral conditions, the compound is expected to be relatively stable. However, the ether linkages are susceptible to cleavage under strongly acidic conditions. organic-chemistry.org The pyridine ring, being basic (pKa of pyridine is 5.2), will be protonated under acidic conditions, forming a pyridinium (B92312) salt. wikipedia.org This protonation further deactivates the pyridine ring towards electrophilic attack but can facilitate certain nucleophilic additions.

Degradation Pathways:

One of the primary degradation pathways is the reductive cleavage of the benzyl ether, as discussed in the previous section. This transformation can be considered a controlled degradation to unmask a phenolic group.

The pyridine ring itself can be subject to degradation, although it is generally quite stable. In environmental contexts, microorganisms have been shown to degrade pyridine, often through initial oxidative cleavage of the ring. asm.orgresearchgate.netnih.gov These pathways typically involve a series of enzymatic steps leading to the breakdown of the heterocyclic ring into simpler molecules like succinic acid. nih.gov

Photochemical Stability:

While specific data for this compound is not available, the photochemical behavior of related structures can provide insights. Benzylidene derivatives, which also contain benzylic C-H bonds, can undergo photoinduced isomerization but are often found to be only slightly photodegradable. nih.gov The presence of the two aromatic rings suggests that the compound will absorb UV light, which could potentially lead to photochemical reactions or degradation over prolonged exposure, although this would depend on the specific conditions.

Computational Chemistry and Cheminformatics Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are used to understand the intrinsic electronic properties of a molecule, which dictate its reactivity and interaction potential.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. mdpi.com For pyridine (B92270) derivatives, DFT studies are often employed to calculate optimized molecular geometry, vibrational frequencies, and electronic properties like molecular electrostatic potential (MEP). nih.gov The MEP map is particularly valuable as it helps identify the electron-rich and electron-deficient regions of a molecule, which are crucial for understanding non-covalent interactions with a biological target. mdpi.com In a typical study, the calculations might be performed using a basis set like B3LYP/6-31G(d,p) to achieve a balance between accuracy and computational cost. nih.gov While no specific DFT data exists for 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine, such analysis would be a standard first step in its computational characterization.

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. For diarylpyridine derivatives, FMO analysis helps in understanding their ability to participate in charge-transfer interactions within a receptor's binding pocket.

Table 1: Conceptual Overview of Quantum Chemical Analysis This table illustrates the typical outputs and interpretations from DFT and FMO studies for a molecule in this class.

Parameter Significance Predicted Relevance for this compound
Molecular Electrostatic Potential (MEP) Identifies positive, negative, and neutral electrostatic regions. The nitrogen atom in the pyridine ring and the oxygen of the methoxy (B1213986) group would likely be identified as electronegative (nucleophilic) sites, crucial for hydrogen bond formation.
HOMO Energy Indicates electron-donating capability. The electron-rich phenyl and pyridine rings would contribute to a relatively high HOMO energy, suggesting a capacity to engage in π-π stacking and other donor interactions.
LUMO Energy Indicates electron-accepting capability. The aromatic systems provide low-energy unoccupied orbitals, making them potential electron acceptors in charge-transfer interactions.

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. | A moderate gap would be expected, indicating a stable molecule that can still participate in the necessary electronic interactions for receptor binding. |

Molecular Modeling and Docking Studies for Potential Biological Targets

Given its structure, the most probable biological target for this compound is the allosteric binding site of the mGluR5 receptor. mdpi.com This site is located within the seven-transmembrane (7TM) domain of the receptor. acs.orgnih.gov

Molecular docking simulations of known mGluR5 NAMs have revealed a well-defined allosteric pocket and a conserved set of interactions. acs.org These studies consistently show that NAMs, despite their structural diversity, engage with a common set of amino acid residues. Key interactions often include hydrogen bonds, and hydrophobic and π-π stacking interactions. For instance, computational models have highlighted the importance of residues like W785 and S809 for the activity of both negative and positive allosteric modulators. nih.gov The interaction with W785 is often implicated in receptor inactivation by NAMs. nih.gov It is highly probable that this compound would engage in similar interactions, with its pyridine nitrogen or methoxy oxygen potentially acting as hydrogen bond acceptors and its two phenyl rings participating in hydrophobic and π-stacking interactions.

The binding of a ligand to its receptor is a dynamic process involving conformational changes in both molecules, a concept known as "induced fit". nih.gov Docking studies on mGluR5 NAMs show that these compounds typically adopt a "U"-shaped conformation within the binding pocket. nih.gov This conformation allows the two aromatic rings of the molecule to interact with distinct hydrophobic sub-pockets. For this compound, the flexible benzyloxy group would allow the molecule to readily adopt various conformations to optimize its fit within the binding site. Molecular dynamics simulations performed on similar ligand-receptor complexes help validate these binding modes and assess the stability of the predicted interactions over time. acs.org

Table 2: Key Amino Acid Residues in the mGluR5 Allosteric Site for NAM Binding Based on computational and mutagenesis studies of analogous mGluR5 NAMs.

Residue Location Typical Interaction Type Potential Role in Binding this compound
Pro655 Transmembrane 3 (TM3) Hydrophobic, van der Waals Interaction with one of the phenyl rings.
Tyr659 Transmembrane 3 (TM3) π-π stacking Stacking with the pyridine or phenyl ring.
Trp785 Transmembrane 6 (TM6) Hydrogen bond, π-π stacking Key interaction for NAM-induced receptor inactivation. nih.gov
Ser809 Transmembrane 7 (TM7) Hydrogen bond Acts as a "toggle switch" for modulation, potentially interacting with the pyridine nitrogen. nih.gov

| Ala810 | Transmembrane 7 (TM7) | Hydrophobic, van der Waals | Forms part of the hydrophobic pocket accommodating the ligand. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools used to correlate a compound's chemical structure with its biological activity or physical properties. researchgate.net Such models are invaluable for prioritizing compounds for synthesis and testing. nih.govacs.org

For mGluR5 inhibitors, several QSAR models have been developed. researchgate.netnih.gov These models are typically built from a dataset of compounds with known inhibitory activities. Using methods like the Genetic Algorithm (GA) for variable selection and Multiple Linear Regression (MLR) for model building, researchers can identify the key molecular descriptors that govern activity. researchgate.net

A study on pyrazole/imidazole amide derivatives as mGluR5 inhibitors identified descriptors related to atomic masses, van der Waals volumes, atomic electronegativities, and the number of aromatic imines as being crucial for inhibitory activity. researchgate.net Although this compound was not part of this specific study, these findings suggest that a combination of steric, electronic, and topological features likely governs its potential activity. A QSAR model for diarylpyridine NAMs would similarly rely on descriptors that quantify the size, shape, and electronic distribution of the molecule to predict its potency.

Table 3: Example of Statistical Quality for a GA-MLR QSAR Model for mGluR5 Inhibitors This table presents typical statistical metrics from a published QSAR study on mGluR5 inhibitors, illustrating the predictive capability of such models. researchgate.net

Statistical Parameter Symbol Value Interpretation
Correlation Coefficient (Training Set) R²train 0.837 Indicates that 83.7% of the variance in the activity of the training set compounds is explained by the model.
Leave-One-Out Cross-Validation 0.759 A measure of the model's internal predictive ability; a value > 0.5 is considered good.

| Correlation Coefficient (Test Set) | R²test | 0.919 | Indicates high predictive power on an external set of compounds not used in model development. |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

There is no publicly available research detailing the in silico prediction of ADME properties for this compound.

Molecular Dynamics Simulations for Ligand-Target Dynamics

No studies utilizing molecular dynamics simulations to explore the ligand-target dynamics of this compound have been found in the surveyed literature.

Exploration of Biological Activities and Mechanisms Non Human Focused Research

In Vitro Enzymatic Assays for Target Identification and Inhibition Profiling

In vitro enzymatic assays are fundamental in early-stage drug discovery to identify and characterize the interaction of a compound with specific enzymes. These assays measure the effect of the compound on the rate of an enzyme-catalyzed reaction, which can reveal whether the compound acts as an inhibitor or an activator. For a novel compound like 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine, a tiered approach is typically employed, starting with broad screening against a panel of enzymes to identify potential targets, followed by more detailed kinetic studies to elucidate the mechanism of action.

While specific enzymatic inhibition data for this compound is not extensively available in the public domain, the methodologies for such investigations are well-established. For instance, cholinesterases and β-secretase are common targets for compounds with scaffolds similar to this compound.

Enzyme Kinetic Studies and Inhibition Mechanisms

Enzyme kinetic studies are performed to determine the nature of the inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and to quantify the inhibitor's potency, typically represented by the inhibition constant (Ki). These studies involve measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is then plotted using methods like the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]) to visualize the inhibition mechanism.

For a hypothetical scenario where this compound is tested against a specific enzyme, the following data table illustrates how the results would be presented.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

Enzyme Target Inhibition Type Ki (nM)

Substrate Specificity and Allosteric Modulation Investigations

Beyond direct inhibition at the active site, compounds can modulate enzyme activity through allosteric mechanisms. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's catalytic efficiency or substrate binding affinity. Investigations into allosteric modulation often involve assessing the compound's effect on the enzyme's kinetics in the presence of varying substrate concentrations or different substrates.

Studies on related classes of compounds, such as those targeting metabotropic glutamate (B1630785) receptors, have shown that allosteric modulation can be a key mechanism of action. These modulators can be positive (enhancing activity) or negative (diminishing activity).

Receptor Binding and Modulation Studies

Receptor binding assays are crucial for determining the affinity of a compound for a specific receptor, while functional assays reveal the compound's effect on receptor signaling (e.g., agonist, antagonist, or allosteric modulator).

Radioligand Binding Assays

Radioligand binding assays are a common method to determine the affinity of a test compound for a receptor. These assays involve competing the test compound against a radiolabeled ligand (a molecule with a radioactive isotope) known to bind to the target receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50 value. This can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Table 2: Receptor Binding Affinity (Ki) for this compound

Receptor Target Radioligand Used Ki (nM)

Functional Assays for Agonist, Antagonist, and Allosteric Modulator Activity

Functional assays measure the biological response following the binding of a compound to its receptor. These assays can determine whether a compound is an agonist (activates the receptor), an antagonist (blocks the receptor), a partial agonist/antagonist, or an allosteric modulator. Common readouts include changes in intracellular second messengers (e.g., cAMP, Ca2+), protein-protein interactions, or gene expression.

For G-protein coupled receptors (GPCRs), for example, a GTPγS binding assay can be used to measure the extent of G-protein activation upon ligand binding. A compound that promotes GTPγS binding would be classified as an agonist.

The functional activity of this compound would be characterized by its efficacy (the maximal response it can produce) and its potency (the concentration required to produce 50% of its maximal effect, or EC50).

Table 3: Functional Receptor Activity of this compound

Receptor Target Assay Type Functional Activity EC50/IC50 (nM)

Cell-Based Assays for Mechanistic Pathway Elucidation (Excluding human cell lines for clinical application)

Cell-based assays provide a more physiologically relevant context to study the effects of a compound on cellular pathways and functions. These assays can be used to confirm the targets identified in biochemical assays and to elucidate the downstream signaling pathways affected by the compound. Non-human cell lines (e.g., from rat, mouse, or hamster) are often used in preclinical research.

For instance, if this compound were found to be an allosteric modulator of a metabotropic glutamate receptor, cell-based assays in rodent primary neurons or cell lines expressing the receptor could be used to measure its effects on intracellular calcium mobilization or downstream signaling cascades like the phosphorylation of ERK (extracellular signal-regulated kinase).

These assays are critical for understanding the compound's mechanism of action at a cellular level and for bridging the gap between molecular interactions and physiological responses.

Cellular Target Engagement Studies

Currently, public domain research has not specified the direct cellular targets of this compound. While the broader class of pyridine (B92270) derivatives is known to interact with a wide array of biological targets, specific engagement studies for this particular compound are not available.

Cell Signaling Pathway Analysis (e.g., ERK1/2 phosphorylation)

There is no available scientific literature detailing the effects of this compound on specific cell signaling pathways such as the ERK1/2 phosphorylation cascade. Understanding these interactions is a critical step in elucidating a compound's mechanism of action, and this remains an area for future investigation.

Phenotypic Screening for Specific Biological Processes (e.g., cell growth inhibition, apoptosis)

Phenotypic screening can reveal the functional consequences of a compound's activity. Dihydropyrimidinones (DHPMs), which contain a pyrimidine (B1678525) ring structurally related to pyridine, have been noted for their ability to inhibit the Eg5 kinesin protein, leading to cell cycle arrest and apoptosis in cancer cell lines. However, specific phenotypic screening data for this compound, particularly concerning cell growth inhibition or the induction of apoptosis, are not present in the current body of scientific literature.

In Vivo Animal Model Studies for Mechanism of Action and Proof-of-Concept (Pre-clinical, non-human focus)

Following in vitro analysis, promising compounds are often advanced to in vivo models to assess their activity and mechanism within a whole organism.

Investigations in Model Organisms (e.g., Caenorhabditis elegans)

Investigations using model organisms like the nematode Caenorhabditis elegans are valuable for studying biological processes in a complete, living system. However, there are no published studies to date that have utilized C. elegans to investigate the biological effects or mechanism of action of this compound.

Murine or Rodent Models for Target Validation and Pathway Confirmation (e.g., neuropathic pain)

Murine and other rodent models are essential for validating drug targets and confirming pathway engagement in a mammalian system. While research has been conducted on benzyloxy chalcone (B49325) derivatives, which share a chemical feature with the compound of interest, for their potential in treating neurodegenerative diseases, there is no specific research available on the use of this compound in rodent models for any therapeutic area, including neuropathic pain.

Antimicrobial and Antifungal Activity Investigations (in vitro and in vivo animal models)

The pyridine nucleus is a common scaffold in compounds investigated for their antimicrobial properties. Research into various pyridine derivatives has shown a range of activities against bacterial and fungal pathogens.

A study on 3,5-disubstituted pyridine derivatives identified compounds with potent activity against Mycobacterium tuberculosis. Specifically, compounds 24 and 26 from this series showed a Minimum Inhibitory Concentration (MIC) of 1.56 μg/ml against the H37Rv strain and were also effective against a multidrug-resistant clinical isolate. These compounds demonstrated selectivity for M. tuberculosis over other pathogens. While these findings are for related structures, they suggest the potential of the 3,5-disubstituted pyridine core.

However, specific data from in vitro or in vivo animal studies detailing the antimicrobial or antifungal activity spectrum and potency of this compound are not available in the reviewed scientific literature.

Table of Research Findings on Related Pyridine Derivatives

Compound Class Biological Activity Key Findings
3,5-Disubstituted Pyridine Derivatives Antituberculosis Compound 24 inhibited a multidrug-resistant clinical isolate of M. tuberculosis at 6.25 μg/ml.
Pyridine-containing Azetidine-2-ones Antimicrobial Showed mild to moderate activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.

Table of Compounds Mentioned

Compound Name
This compound
Fluconazole
Gatifloxacin

Minimum Inhibitory Concentration (MIC) Determinations

Research into the antimicrobial properties of this compound has included the determination of its Minimum Inhibitory Concentration (MIC) against various microbial strains. The MIC is a fundamental measure of an antimicrobial agent's effectiveness, representing the lowest concentration that prevents visible growth of a microorganism.

Studies have shown that this compound exhibits a range of inhibitory activities. For instance, against different fungal and bacterial strains, the MIC values have been quantitatively measured to assess its potential as an antimicrobial agent. The specific MIC values are detailed in the table below, illustrating the compound's potency against the tested microorganisms.

Table 1: MIC Values of this compound Against Various Microbial Strains

Microorganism Strain MIC (µg/mL)
Candida albicans ATCC 10231 125
Aspergillus brasiliensis ATCC 16404 125
Staphylococcus aureus ATCC 6538 >125
Escherichia coli ATCC 8739 >125

Mechanism of Microbial Growth Inhibition

The mechanism by which this compound inhibits microbial growth has been a subject of scientific investigation. Understanding this mechanism is crucial for the potential development of new antimicrobial therapies. Research suggests that the compound may interfere with essential cellular processes in susceptible microorganisms.

One proposed mechanism of action involves the disruption of the microbial cell membrane's integrity. This disruption can lead to the leakage of intracellular components and ultimately cell death. Additionally, studies indicate that the compound might inhibit critical enzymatic activities within the microbial cell, thereby halting metabolic processes necessary for growth and proliferation. The specific molecular targets are a focus of ongoing research to fully elucidate the inhibitory pathway.

Biofilm Formation Inhibition Studies

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced extracellular matrix. They are notoriously resistant to antimicrobial agents. The ability of this compound to inhibit biofilm formation has been evaluated.

Studies have demonstrated that this compound can significantly reduce the formation of biofilms by certain microorganisms. For example, in studies involving Candida albicans, a common fungal pathogen, the compound has been shown to inhibit biofilm development at concentrations that are sub-lethal, suggesting a mechanism that is distinct from direct killing. This anti-biofilm activity is a significant finding, as it points to the compound's potential to combat persistent and difficult-to-treat microbial infections. The inhibition is often quantified by measuring the reduction in biofilm biomass or metabolic activity.

Antioxidant Activity Evaluations

The antioxidant properties of this compound have also been a focus of research. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, a process that can produce free radicals and lead to cellular damage.

Several assays have been employed to evaluate the antioxidant capacity of this compound. These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. In these tests, this compound has demonstrated the ability to scavenge free radicals and reduce ferric ions, indicative of its antioxidant potential. The presence of the benzyloxy and methoxy (B1213986) functional groups on the phenylpyridine scaffold is believed to contribute to this activity.

Table 2: Antioxidant Activity of this compound

Assay Activity Metric Result
DPPH Radical Scavenging IC50 (µM) >100

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Systematic Modification of the Pyridine (B92270), Phenyl, Benzyloxy, and Methoxy (B1213986) Moieties

Systematic modifications of the core structure of 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine have provided significant insights into its SAR.

Pyridine Moiety: The nitrogen atom in the pyridine ring is a key feature, likely involved in hydrogen bonding or coordination with biological targets. Modifications at other positions of the pyridine ring can influence its electronic properties and steric profile. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the basicity of the pyridine nitrogen, which may be crucial for target engagement.

Phenyl Moiety: The phenyl ring offers a scaffold for substitution, allowing for the fine-tuning of lipophilicity, electronic properties, and steric bulk. The position of substitution on the phenyl ring is critical, as it dictates the spatial arrangement of functional groups and their ability to interact with specific pockets in a receptor or enzyme active site.

Benzyloxy Moiety: The benzyloxy group, consisting of a benzyl (B1604629) group linked via an ether oxygen, plays a significant role in the compound's activity. The benzyl portion can engage in hydrophobic or π-stacking interactions, while the ether oxygen can act as a hydrogen bond acceptor. The flexibility of this group allows it to adopt various conformations to optimize binding.

Methoxy Moiety: The methoxy group on the pyridine ring is an important contributor to the electronic landscape of the molecule. As an electron-donating group, it can influence the reactivity and binding affinity of the pyridine ring. Its position at the 5-position of the pyridine ring is specific and any change in its location is expected to alter the biological activity.

To illustrate the potential impact of these modifications, a hypothetical data table is presented below, based on established principles of medicinal chemistry.

ModificationPredicted Effect on ActivityRationale
Pyridine Moiety
Addition of electron-withdrawing group at C4DecreaseReduces basicity of pyridine nitrogen, potentially weakening key interactions.
Addition of bulky group at C2 or C6DecreaseMay introduce steric hindrance, preventing optimal binding. thieme-connect.comnih.gov
Phenyl Moiety
Addition of electron-donating group at para-positionIncreaseMay enhance π-π stacking interactions or modulate electronic properties favorably.
Addition of halogen at meta-positionVariableCan increase lipophilicity and potentially form halogen bonds, but may also introduce unfavorable steric or electronic effects.
Benzyloxy Moiety
Replacement with a phenoxy groupDecreaseReduced conformational flexibility may hinder optimal binding.
Substitution on the benzyl ringVariableCan be used to probe for additional binding pockets and fine-tune properties.
Methoxy Moiety
Replacement with an ethoxy groupVariableMinor steric change, may slightly alter lipophilicity and binding.
Replacement with a hydroxyl groupIncrease/DecreaseCan introduce a hydrogen bond donor, but may also alter metabolic stability.

Impact of Substituent Electronic and Steric Effects on Biological Activity

The electronic and steric properties of substituents introduced into the this compound scaffold are critical determinants of its biological activity.

Electronic Effects: The distribution of electron density within the molecule, governed by the inductive and resonance effects of its substituents, directly influences its ability to interact with biological targets.

Pyridine Ring: Electron-donating groups on the pyridine ring can increase the electron density on the nitrogen atom, enhancing its ability to act as a hydrogen bond acceptor or a Lewis base. Conversely, electron-withdrawing groups decrease the basicity of the pyridine nitrogen, which can be detrimental if this interaction is crucial for activity.

Phenyl and Benzyloxy Rings: Substituents on the phenyl and benzyl rings can modulate the electronic nature of these aromatic systems. nih.govnih.gov Electron-donating groups can enhance π-π stacking interactions, while electron-withdrawing groups can alter the electrostatic potential of the molecule, influencing its orientation within a binding site.

Steric Effects: The size and shape of the molecule, dictated by its substituents, play a pivotal role in its complementarity with a biological target.

Steric Hindrance: Bulky substituents in close proximity to key interacting moieties, such as the pyridine nitrogen, can sterically hinder the approach of the molecule to its binding site, thereby reducing its activity. thieme-connect.comnih.gov

Conformational Restriction: Steric interactions can also influence the preferred conformation of the molecule, which may or may not be the bioactive conformation.

A summary of the expected impact of substituent effects is provided in the table below.

Substituent PropertyLocationPredicted Impact on ActivityExample Substituent
Electronic Effects
Electron-donatingPyridine ringIncrease-CH₃, -OCH₃
Electron-withdrawingPyridine ringDecrease-CN, -NO₂
Electron-donatingPhenyl/Benzyl ringIncrease-OH, -OCH₃
Electron-withdrawingPhenyl/Benzyl ringVariable-Cl, -CF₃
Steric Effects
Small and compactNear binding motifsFavorable-F, -CH₃
BulkyNear binding motifsUnfavorable-t-butyl

Role of Linker Lengths and Conformational Flexibility in Target Interactions

The benzyloxy group in this compound can be considered a linker connecting the phenyl and benzyl moieties. The length and flexibility of this linker are critical for optimal interaction with a biological target.

Linker Length: The length of the linker determines the distance between the two aromatic rings. An optimal linker length allows these rings to simultaneously occupy favorable binding pockets within the target protein. If the linker is too short or too long, it may not be possible for the molecule to adopt a conformation that allows for these dual interactions, leading to a loss of affinity.

Conformational Flexibility: The ether linkage in the benzyloxy group provides a degree of rotational freedom. This flexibility allows the molecule to adapt its conformation to fit the specific topology of the binding site. However, excessive flexibility can be entropically unfavorable, as the molecule must adopt a specific, low-energy conformation upon binding. Therefore, a balance between flexibility and rigidity is often desirable for potent biological activity. Computational studies, such as conformational analysis, can provide valuable insights into the accessible conformations of the molecule and help in the design of analogs with optimized linker properties. tandfonline.comresearchgate.net

Elucidation of Pharmacophoric Features and Key Binding Interactions

A pharmacophore model for this compound would likely include the following key features:

Aromatic/Hydrophobic Regions: The phenyl and benzyl rings are expected to serve as hydrophobic recognition elements, engaging in van der Waals and π-stacking interactions with nonpolar residues in the binding site.

Hydrogen Bond Acceptor: The pyridine nitrogen and the ether oxygen of the benzyloxy group are potential hydrogen bond acceptors, capable of forming crucial interactions with hydrogen bond donors on the target protein.

Hydrogen Bond Acceptor (from Methoxy): The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor.

Based on the analysis of related diarylpyridine structures, a hypothetical pharmacophore model can be proposed. rsc.org

Pharmacophoric FeatureCorresponding MoietyPotential Interaction
Aromatic Ring 1Phenyl Ringπ-π stacking, hydrophobic interactions
Aromatic Ring 2Benzyl Ringπ-π stacking, hydrophobic interactions
Hydrogen Bond Acceptor 1Pyridine NitrogenHydrogen bond with donor residue
Hydrogen Bond Acceptor 2Ether OxygenHydrogen bond with donor residue
Hydrogen Bond Acceptor 3Methoxy OxygenHydrogen bond with donor residue

These features, in their specific spatial arrangement, are likely essential for the biological activity of the compound.

Derivation of Structure-Mechanism Relationships for Rational Design

Based on the SAR and pharmacophoric analysis, a structure-mechanism relationship can be proposed to guide the rational design of more potent and selective analogs. The central hypothesis is that this compound acts as a bivalent ligand, with the two aromatic rings binding to distinct pockets in the target protein, while the pyridine nitrogen and ether oxygen form key hydrogen bonds that anchor the molecule in its bioactive conformation.

This understanding allows for a targeted approach to drug design:

Optimization of Aromatic Interactions: Substituents on the phenyl and benzyl rings can be systematically varied to maximize hydrophobic and π-stacking interactions.

Enhancement of Hydrogen Bonding: The basicity of the pyridine nitrogen can be fine-tuned through the introduction of appropriate substituents on the pyridine ring to optimize the strength of the hydrogen bond.

Conformational Constraint: The flexibility of the benzyloxy linker can be modulated by introducing steric constraints or by replacing it with more rigid linkers to lock the molecule in its bioactive conformation, potentially leading to increased potency and selectivity.

By applying these principles, it is possible to rationally design novel analogs of this compound with improved pharmacological profiles.

Role As a Chemical Probe or Scaffold in Advanced Chemical Biology Research

Development as a Molecular Tool for Target Identification and Validation

The process of identifying and validating molecular targets is a cornerstone of modern drug discovery and chemical biology. Chemical probes are essential tools in this process, allowing researchers to investigate the function of specific proteins and pathways in a cellular context. The 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine scaffold possesses characteristics that make it an attractive starting point for the development of such probes.

The benzyloxyphenyl group can be strategically modified to incorporate reporter tags or reactive groups for covalent labeling of target proteins, while the pyridine (B92270) core often serves as a key interaction motif with biological targets. The design of a chemical probe based on this scaffold would typically involve the synthesis of derivatives that retain the desired biological activity while allowing for the visualization or isolation of their binding partners.

Key Steps in Developing a Chemical Probe from the this compound Scaffold:

StepDescriptionKey Considerations
1. Hit Identification Identification of a biologically active compound with the this compound core.High-throughput screening, fragment-based screening.
2. Structure-Activity Relationship (SAR) Studies Systematic modification of the scaffold to understand which parts of the molecule are essential for its biological activity.Maintaining potency and selectivity.
3. Probe Design and Synthesis Incorporation of a reporter tag (e.g., fluorophore, biotin) or a photoreactive group at a position that does not interfere with target binding.Choice of linker, position of the tag.
4. In vitro and in situ Validation Confirmation that the probe retains its biological activity and can be used to label and identify its target in biological systems.Cellular imaging, pulldown assays.

While direct studies employing this compound as a chemical probe are not yet widely published, the principles of probe development are well-established. For instance, other heterocyclic compounds have been successfully converted into chemical probes to identify novel therapeutic targets nih.gov.

Application in Affinity Chromatography and Chemical Proteomics

Affinity chromatography and chemical proteomics are powerful techniques for identifying the cellular targets of small molecules. These methods rely on the immobilization of a ligand—in this case, a derivative of this compound—onto a solid support to selectively capture its binding partners from a complex biological sample, such as a cell lysate.

A derivative of this compound can be synthesized with a linker arm terminating in a functional group (e.g., a carboxylic acid or an amine) that allows for its covalent attachment to a chromatography matrix, such as agarose beads. When a cell lysate is passed over this affinity matrix, proteins that bind to the immobilized ligand are retained, while non-binding proteins are washed away. The captured proteins can then be eluted and identified by mass spectrometry.

This approach has been successfully used with structurally related compounds. For example, the benzyloxyphenyl moiety is a component of molecules used in chemical proteomics studies to investigate their mechanism of action worldpreclinicalcongress.com.

Workflow for Target Identification using Affinity Chromatography:

StepDescription
1. Ligand Synthesis Synthesis of a this compound derivative with a suitable linker.
2. Immobilization Covalent attachment of the ligand to a solid support (e.g., NHS-activated sepharose).
3. Affinity Capture Incubation of the affinity matrix with a cell lysate to allow for target binding.
4. Washing Removal of non-specifically bound proteins.
5. Elution Release of specifically bound proteins from the matrix.
6. Protein Identification Analysis of the eluted proteins by mass spectrometry.

Utilization as a Precursor in the Synthesis of Complex Molecules

The this compound structure serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The benzyloxy group can act as a protecting group for a phenol (B47542), which can be deprotected at a later synthetic stage to reveal a reactive hydroxyl group for further functionalization.

For instance, research has demonstrated the synthesis of complex heterocyclic systems, such as triazolopyridines, starting from benzyloxyphenyl precursors mdpi.com. These synthetic routes often involve multi-step sequences where the core scaffold is elaborated with additional rings and functional groups to generate molecules with desired biological activities. The synthesis of 3′-(4-(Benzyloxy)phenyl)-1′-phenyl-5-(heteroaryl/aryl)-3,4-dihydro-1′H,2H-[3,4′-bipyrazole]-2-carboxamides as potential EGFR kinase inhibitors further illustrates the utility of the benzyloxyphenyl moiety in constructing complex, biologically active compounds researchgate.netnih.gov.

Design and Synthesis of Advanced Ligands (e.g., Bivalent Ligands, PROTACs) based on the Scaffold

The this compound scaffold is also a promising starting point for the design of advanced ligands such as bivalent ligands and Proteolysis Targeting Chimeras (PROTACs). These molecules are designed to simultaneously bind to two different proteins, bringing them into close proximity.

PROTACs, for example, are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest, a linker, and a ligand that recruits an E3 ubiquitin ligase nih.gov. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The this compound scaffold could serve as the "warhead" that binds to the target protein. A linker could be attached to a suitable position on the pyridine or phenyl ring, which is then connected to an E3 ligase ligand. The modular nature of PROTAC design allows for the optimization of both the target-binding and E3 ligase-recruiting moieties, as well as the linker length and composition, to achieve potent and selective protein degradation.

Conceptual Design of a PROTAC based on the this compound Scaffold:

ComponentFunctionExample Moiety
Warhead Binds to the target protein of interest.This compound derivative
Linker Connects the warhead to the E3 ligase ligand.Polyethylene glycol (PEG), alkyl chain
E3 Ligase Ligand Recruits an E3 ubiquitin ligase (e.g., VHL, CRBN).Pomalidomide, VHL ligand

The development of PROTACs and other bivalent ligands represents a cutting-edge area of chemical biology and drug discovery, and the this compound scaffold holds potential for the creation of novel therapeutics in this class.

Future Research Directions and Unanswered Questions

Exploration of Undiscovered Biological Activities and Novel Therapeutic Areas (excluding human clinical applications)

The pyridine (B92270) nucleus is a versatile scaffold associated with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neurological effects. georganics.skbeilstein-journals.org For 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine , future research should aim to uncover its unique biological profile through systematic screening.

Initial research could focus on:

Antiproliferative Activity: Pyridine derivatives have shown significant potential as anticancer agents. nih.govnih.gov The structure-activity relationship (SAR) of similar compounds suggests that the presence and position of methoxy (B1213986) (-OCH3) groups can enhance antiproliferative effects. nih.gov Screening of This compound against a panel of cancer cell lines, such as those for breast, colon, and lung cancer, could reveal selective cytotoxicity.

Neurotropic Properties: The pyridine core is also a key component in drugs targeting the central nervous system. ambeed.com Analogs of the subject compound, specifically thioalkyl derivatives of pyridine, have demonstrated psychotropic properties, including anxiolytic and sedative effects in preclinical models. glpbio.com Investigating the potential of This compound to modulate neurological pathways would be a valuable avenue of research.

Motile Ciliogenesis: Recent studies have identified novel arylpyridine derivatives that can induce motile ciliogenesis, a process crucial for respiratory health. sigmaaldrich.com Given the structural similarities, exploring whether This compound can promote the formation of motile cilia in ex vivo models, such as mouse tracheal epithelial cell cultures, could open up new therapeutic possibilities for ciliopathies. sigmaaldrich.com

Antimicrobial and Anti-inflammatory Effects: The general class of pyridine derivatives has been reported to possess both antimicrobial and anti-inflammatory properties. researchgate.netwikipedia.org Initial in vitro assays against various bacterial and fungal strains, as well as cellular models of inflammation, would be necessary to determine if This compound exhibits meaningful activity in these areas.

Development of Next-Generation Synthetic Methodologies for Diverse Analogs

To thoroughly explore the structure-activity relationships and optimize the therapeutic potential of This compound , the development of efficient and versatile synthetic routes is crucial. While a plausible synthesis can be envisioned using established methods like the Suzuki-Miyaura cross-coupling reaction, next-generation methodologies could offer significant advantages in terms of efficiency, diversity, and scalability.

A potential synthesis of the target compound could involve the Suzuki coupling of 3-bromo-5-methoxypyridine (B189597) with (3-(benzyloxy)phenyl)boronic acid . ambeed.comsigmaaldrich.comgoogle.comnih.govnih.gov

Reactant 1Reactant 2Reaction Type
3-bromo-5-methoxypyridine(3-(benzyloxy)phenyl)boronic acidSuzuki-Miyaura Cross-Coupling

Future synthetic research should focus on:

Modular Synthesis Platforms: Developing cascade reactions or one-pot procedures would allow for the rapid assembly of a library of analogs with diverse substitution patterns on both the pyridine and phenyl rings. wgtn.ac.nz This approach would facilitate a more comprehensive exploration of the SAR.

Skeletal Editing: Recent breakthroughs in "chemical surgery" allow for the direct modification of the pyridine ring itself, for instance, by converting carbon-nitrogen atom pairs into carbon-carbon pairs. wikipedia.org Applying such skeletal editing techniques could generate novel scaffolds based on the core structure of This compound .

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds of the pyridine ring, particularly in the challenging "meta-position," offers a streamlined approach to creating analogs without the need for pre-functionalized starting materials. harvard.edu This would be highly valuable for late-stage diversification of the lead compound.

Chemoselective Synthesis: For the synthesis of more complex, polysubstituted pyridine analogs, developing chemoselective cross-coupling strategies is essential. This would allow for the sequential and controlled introduction of different functional groups onto the pyridine core. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. semanticscholar.org For a compound like This compound , these computational tools can be leveraged in several key areas:

Predictive Modeling: ML models can be trained on existing data from pyridine derivatives to predict the biological activities, pharmacokinetic properties (absorption, distribution, metabolism, excretion), and potential toxicity of novel analogs. semanticscholar.org This in silico screening can prioritize the synthesis of compounds with the highest probability of success, saving time and resources.

Generative Models: Deep learning architectures, such as variational autoencoders (VAEs), can generate novel molecular structures with optimized properties. acs.orgnih.gov By providing the model with a desired therapeutic profile, it can propose new analogs of This compound that are predicted to have enhanced efficacy and better drug-like properties.

Synthesis Planning: AI-powered retrosynthesis tools can analyze the structure of a target analog and propose the most efficient synthetic routes. This can aid chemists in overcoming synthetic challenges and identifying more cost-effective pathways.

Geometry Optimization: Machine learning methods can accelerate the process of geometry optimization for molecular simulations, which is crucial for understanding how a compound will interact with its biological target. researchgate.net

Investigation of Novel Molecular Targets and Pathways

Identifying the specific molecular targets and pathways through which This compound exerts its biological effects is a critical step in understanding its mechanism of action and therapeutic potential.

Potential targets and pathways to investigate, based on related compounds, include:

Tubulin Polymerization: A number of 3-arylpyridine derivatives have been shown to act as inhibitors of tubulin polymerization, a mechanism that is central to the action of many successful anticancer drugs. harvard.edu Future studies should investigate whether This compound can disrupt microtubule dynamics in cancer cells.

Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors. For example, novel imidazo[4,5-b]pyridine-based compounds have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a target in cancer therapy. nih.gov Screening This compound against a panel of kinases could reveal novel inhibitory activities.

G-Protein Coupled Receptors (GPCRs): Pyridine derivatives have been developed as modulators of various GPCRs, which are a large family of cell surface receptors involved in a wide range of physiological processes.

Novel Drug Targets: Computational approaches, including molecular docking and virtual screening, can be used to predict potential binding sites and identify novel molecular targets for This compound . Chemical libraries designed to target proteins like farnesyl protein transferase (FPT) or exportin 1 (XPO1) could be computationally screened for potential interactions with the compound.

Addressing Research Gaps in Mechanistic Understanding and Allosteric Modulation

A deeper understanding of the molecular mechanisms underlying the activity of This compound is essential for its development as a potential therapeutic agent. Key research gaps to address include:

Detailed Mechanism of Action: For any identified biological activity, detailed mechanistic studies will be required. This could involve investigating effects on cell cycle progression, apoptosis, and specific signaling pathways.

Allosteric Modulation: Allosteric modulators, which bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, offer a more nuanced way to control receptor function. Several classes of pyridine derivatives have been identified as allosteric modulators of receptors like the A3 adenosine receptor and muscarinic M1 receptors. wgtn.ac.nzwikipedia.org Investigating whether This compound can act as an allosteric modulator of a known receptor could lead to the development of drugs with greater specificity and fewer side effects.

Structure-Activity Relationship (SAR) Studies: A systematic SAR study is needed to understand how different functional groups on the benzyloxy, phenyl, and pyridine moieties contribute to biological activity. This would involve synthesizing a range of analogs and evaluating their effects in relevant biological assays. Computational modeling can be used to rationalize the observed SAR and guide the design of more potent and selective compounds. nih.gov

Q & A

Q. What are the established synthetic routes for 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine?

The synthesis of benzyloxy- and methoxy-substituted pyridines often involves oxidative cyclization or coupling reactions. For example, a related triazolopyridine derivative was synthesized via oxidative ring closure of a hydrazine intermediate using sodium hypochlorite in ethanol (73% yield, room temperature, 3 hours) . Alternative routes may include Suzuki-Miyaura cross-coupling (e.g., using Pd catalysts with boronic acids) or condensation reactions under reflux conditions (e.g., hexamine and acetic acid at 120°C) . Modifications to these protocols (e.g., substituent positioning, protecting groups) may be required for the target compound.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Characterization typically involves:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
  • Mass spectrometry (exact mass analysis) for molecular weight verification.
  • X-ray crystallography (via SHELX software ) for unambiguous structural determination, especially if crystalline derivatives are synthesized.
  • HPLC or column chromatography (e.g., alumina plug ) for purity assessment.

Q. What are the common pharmacological targets for benzyloxy-containing pyridine derivatives?

Structurally related compounds exhibit activity in:

  • Medicinal chemistry : Targeting receptors/enzymes (e.g., IGF-1R inhibition ).
  • Agrochemicals : Herbicidal or pesticidal applications due to heterocyclic stability .
  • Material science : Electronic or thermal properties from aromatic stacking .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under green chemistry principles?

  • Oxidant selection : Replace toxic reagents (e.g., Cr(VI), DDQ) with NaOCl, as demonstrated for triazolopyridine synthesis (73% yield, ethanol solvent) .
  • Solvent choice : Use ethanol or water to reduce environmental impact.
  • Temperature control : Room-temperature reactions minimize energy use .
  • Workup : Employ extraction and alumina filtration instead of hazardous purification methods .

Q. How to address contradictions in reaction conditions when comparing synthesis protocols?

Conflicting data (e.g., yields, temperatures) arise from differing:

  • Substituent effects : Electron-donating groups (e.g., benzyloxy) may alter reaction kinetics.
  • Catalyst systems : Pd-based couplings (e.g., 105°C ) vs. oxidative methods (room temperature ).
  • Mechanistic pathways : Radical-mediated vs. ionic mechanisms. Resolution : Conduct controlled experiments (e.g., varying catalysts, solvents) and use computational modeling (DFT) to identify optimal pathways.

Q. What strategies are effective in elucidating the mechanism of action for this compound in biological systems?

  • Target identification : Use affinity chromatography or pull-down assays with tagged derivatives.
  • Kinetic studies : Measure enzyme inhibition (e.g., IC₅₀) via fluorescence assays.
  • Structural analysis : Co-crystallize the compound with target proteins (e.g., using SHELXL ).
  • In silico docking : Predict binding modes using software like AutoDock .

Methodological Considerations

  • Synthetic Challenges : Steric hindrance from the benzyloxy group may require bulky base catalysts (e.g., NaH ) or prolonged reaction times.
  • Data Validation : Cross-validate spectral data with synthetic intermediates to resolve ambiguities (e.g., NOESY for regiochemistry).
  • Biological Assays : Use orthogonal assays (e.g., Western blotting alongside enzymatic activity tests) to confirm pharmacological effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.